molecular formula C22H24FN3O5 B4422885 dimethyl 5-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)isophthalate

dimethyl 5-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)isophthalate

Cat. No. B4422885
M. Wt: 429.4 g/mol
InChI Key: FEMDQVAOOOWHPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "Dimethyl 5-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)isophthalate" often involves multi-step chemical reactions that are designed to introduce specific functional groups, optimize yields, and ensure the purity of the final product. For instance, the synthesis of amino acid and peptide derivatives of dimethyl 5-aminoisophthalate involves synthesizing, characterizing, and testing as substrates for specific proteinases, highlighting the synthetic versatility of related compounds (Baggett et al., 1985).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods provide detailed insights into the compound's molecular geometry, electronic structure, and the spatial arrangement of atoms, which are crucial for understanding its reactivity and interactions with biological targets. For example, detailed structure and spectroscopic studies have been conducted on related compounds to understand their tautomerism and stereoisomerism, which are essential for their biological activities (Pyrih et al., 2023).

Mechanism of Action

The mechanism of action of this compound is not fully understood and was not found in the search results. It is likely to interact with specific receptors or enzymes in the body, given its complex structure .

Safety and Hazards

The safety and hazards associated with this compound were not found in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

properties

IUPAC Name

dimethyl 5-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O5/c1-30-21(28)15-11-16(22(29)31-2)13-18(12-15)24-20(27)14-25-7-9-26(10-8-25)19-5-3-17(23)4-6-19/h3-6,11-13H,7-10,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMDQVAOOOWHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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